molecular formula C17H25N3OS B11138204 N-(6-methylheptan-2-yl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide

N-(6-methylheptan-2-yl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide

Cat. No.: B11138204
M. Wt: 319.5 g/mol
InChI Key: ZQLXFPKSILOHEQ-UHFFFAOYSA-N
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Description

N-(6-methylheptan-2-yl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide is a synthetic organic compound characterized by its unique structure, which includes a pyrrole ring, a thiazole ring, and a heptane chain. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methylheptan-2-yl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone, the thiazole ring can be formed through a cyclization reaction under acidic or basic conditions.

    Pyrrole Ring Introduction: The pyrrole ring can be introduced via a condensation reaction involving a suitable aldehyde and an amine.

    Acetamide Formation: The final step involves the acylation of the intermediate compound with an acyl chloride or anhydride to form the acetamide group.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(6-methylheptan-2-yl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert certain functional groups into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyrrole or thiazole rings, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-(6-methylheptan-2-yl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

Biologically, this compound may exhibit interesting pharmacological properties, making it a candidate for drug discovery and development. Its interactions with biological targets can be explored to understand its potential therapeutic effects.

Medicine

In medicine, the compound could be investigated for its potential use in treating various diseases. Its mechanism of action and efficacy in biological systems would be key areas of research.

Industry

Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which N-(6-methylheptan-2-yl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-methylheptan-2-yl)-2-[2-(1H-imidazol-1-yl)-1,3-thiazol-4-yl]acetamide
  • N-(6-methylheptan-2-yl)-2-[2-(1H-pyrrol-1-yl)-1,3-oxazol-4-yl]acetamide
  • N-(6-methylheptan-2-yl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]acetamide

Uniqueness

N-(6-methylheptan-2-yl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C17H25N3OS

Molecular Weight

319.5 g/mol

IUPAC Name

N-(6-methylheptan-2-yl)-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetamide

InChI

InChI=1S/C17H25N3OS/c1-13(2)7-6-8-14(3)18-16(21)11-15-12-22-17(19-15)20-9-4-5-10-20/h4-5,9-10,12-14H,6-8,11H2,1-3H3,(H,18,21)

InChI Key

ZQLXFPKSILOHEQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)NC(=O)CC1=CSC(=N1)N2C=CC=C2

Origin of Product

United States

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